molecular formula C5H3Cl3O2 B14585067 2,2,2-Trichloroethyl prop-2-ynoate CAS No. 61485-35-6

2,2,2-Trichloroethyl prop-2-ynoate

Cat. No.: B14585067
CAS No.: 61485-35-6
M. Wt: 201.43 g/mol
InChI Key: QQTILLHHAMGXNU-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl prop-2-ynoate is an organic compound with the molecular formula C5H5Cl3O2. It is a derivative of prop-2-ynoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2,2,2-trichloroethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl prop-2-ynoate typically involves the esterification of prop-2-ynoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloroethyl prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl prop-2-ynoate involves its reactivity with various biological and chemical targets. The trichloroethyl group can undergo hydrolysis to release trichloroethanol, which can interact with enzymes and other proteins. The prop-2-ynoate moiety can participate in nucleophilic addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

    2,2,2-Trichloroethanol: A related compound where the ester group is replaced by a hydroxyl group.

    Ethyl prop-2-ynoate: Similar structure but lacks the trichloroethyl group.

    2,2,2-Trichloroethyl chloroformate: Another derivative of trichloroethanol used in organic synthesis.

Properties

CAS No.

61485-35-6

Molecular Formula

C5H3Cl3O2

Molecular Weight

201.43 g/mol

IUPAC Name

2,2,2-trichloroethyl prop-2-ynoate

InChI

InChI=1S/C5H3Cl3O2/c1-2-4(9)10-3-5(6,7)8/h1H,3H2

InChI Key

QQTILLHHAMGXNU-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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